molecular formula C20H27N5O2S B5558672 N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide

N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide

Cat. No. B5558672
M. Wt: 401.5 g/mol
InChI Key: SYPIRMFRQMLJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is also known as DIPPS and has been extensively studied for its biological activities.

Scientific Research Applications

Antitumor and Antibacterial Agents

Sulfonamide compounds have been synthesized and evaluated for their potent antitumor and antibacterial activities. For instance, compounds containing benzenesulfonamide linked to N- and those bearing imidazole moieties or a thiophene-2-carboxylic acid chain have shown significant in vitro activity against human tumor cell lines and Gram-positive and Gram-negative bacteria. Such studies demonstrate the utility of sulfonamide derivatives in developing new therapeutics for cancer and bacterial infections (Hafez et al., 2017).

Metal Complexes and Antimicrobial Activity

Research into metal complexes of benzimidazole-derived sulfonamides has shown that these complexes exhibit potential antimicrobial activity against a range of bacterial strains, although none displayed antifungal activity. This suggests the importance of sulfonamide derivatives in the development of new antimicrobial agents with specific activities against bacterial pathogens (Ashraf et al., 2016).

Anti-leishmanial and Trypanocidal Activities

Sulfonamides have been evaluated for their efficacy against Trypanosoma cruzi and Leishmania spp., indicating significant in vitro activity. The compounds' ability to interact with DNA and induce cellular disorganization in treated parasites highlights their potential as treatments for leishmaniasis and Chagas disease (Bilbao-Ramos et al., 2012).

Antimicrobial Evaluation of Novel Benzimidazole-Incorporated Sulfonamide Analogues

Novel benzimidazole-incorporated sulfonamide analogues have been synthesized, showing potent activities against Gram-positive bacteria, fungi, and Gram-negative bacteria. These findings support the role of sulfonamide derivatives in combating antibiotic resistance and developing new antimicrobial strategies (Zhang et al., 2017).

Protein Tyrosine Phosphatase 1B Inhibitors

Benzimidazole sulfonamide derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. The studies demonstrate the therapeutic potential of sulfonamide derivatives in metabolic disorder treatments (Combs et al., 2006).

properties

IUPAC Name

N,1-di(propan-2-yl)-2-(2-propan-2-ylpyrimidin-5-yl)benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-12(2)19-21-10-15(11-22-19)20-23-17-9-16(28(26,27)24-13(3)4)7-8-18(17)25(20)14(5)6/h7-14,24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPIRMFRQMLJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)C2=NC3=C(N2C(C)C)C=CC(=C3)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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